2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a chemical compound with the molecular formula C6H2Cl2F3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
It’s known that similar compounds target therespiratory system .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the function of the target .
Result of Action
Similar compounds have been found to have superior pest control properties .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine can be influenced by various environmental factors. It’s recommended to store the compound in a cool, dark place, preferably below 15°C . Exposure to heat, sparks, open flames, and hot surfaces should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 2-Bromo-6-chloropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-4-(trifluoromethyl)pyridine
Uniqueness: 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H,2,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRMDGRPGMSKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.